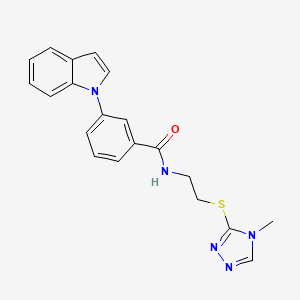

3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that typically feature complex interactions between various functional groups, such as indole, benzamide, triazole, and thioether moieties. These compounds are of interest due to their potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Compounds similar to the specified molecule are synthesized through multi-step organic reactions involving the coupling of indole derivatives with triazole-thioether components and subsequent amide formation. Techniques might involve nucleophilic substitution reactions, condensation, and use of coupling agents to achieve the desired structure (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, often complemented by X-ray crystallography for solid-state analysis. These techniques help determine the spatial arrangement of atoms, molecular conformations, and intermolecular interactions critical for understanding the compound's chemical behavior (Chinthal et al., 2020).

Chemical Reactions and Properties

The presence of multiple functional groups in such compounds affords a variety of chemical reactions, including nucleophilic attacks, electrophilic substitutions, and cycloadditions. Their chemical properties are influenced by the nature of these functional groups, leading to applications in synthesizing polymers, materials, or biologically active molecules (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. For example, the presence of the indole and triazole groups could affect the compound's solubility in organic solvents and its thermal stability (Balewski & Kornicka, 2021).

Chemical Properties Analysis

Chemical properties, including reactivity towards acids/bases, oxidizing or reducing agents, and photostability, can be inferred from functional group analysis. Such compounds may exhibit photochemical reactivity due to the indole moiety, making them candidates for photo-initiated polymerization processes or as components in photovoltaic materials (Hebishy et al., 2020).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Heterocyclic compounds derived from N-benzoylthioamides have been synthesized through reactions with various reagents, leading to the formation of 1H-1,2,4-triazoles, 1,2,4-oxadiazoles, and 1,3,5-triazines, among others. These reactions illustrate the versatility of heterocyclic compounds in chemical synthesis and their potential for further functionalization (Whitfield & Papadopoulos, 1981).

Biological Activities

Research has explored the synthesis of benzamide-based heterocycles, including 5-aminopyrazoles and their fused heterocyclic derivatives, showing remarkable antiavian influenza virus activity. These studies highlight the potential of such compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).

Antifungal and Antibacterial Applications

Novel triazolylindole derivatives have been synthesized and evaluated for antifungal activity, demonstrating the potential of these compounds in addressing fungal infections (Singh & Vedi, 2014). Furthermore, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antibacterial and antifungal activities, suggesting their potential use in antimicrobial treatments (Hassan, 2013).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been investigated as new series of supramolecular gelators, elucidating the role of methyl functionality and S⋯O interaction in gelation behavior. This research opens avenues for the development of novel materials with specific gelation properties (Yadav & Ballabh, 2020).

Propriétés

IUPAC Name |

3-indol-1-yl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-24-14-22-23-20(24)27-12-10-21-19(26)16-6-4-7-17(13-16)25-11-9-15-5-2-3-8-18(15)25/h2-9,11,13-14H,10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLZWWEALBXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)